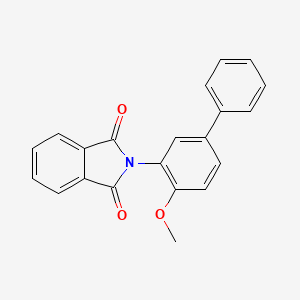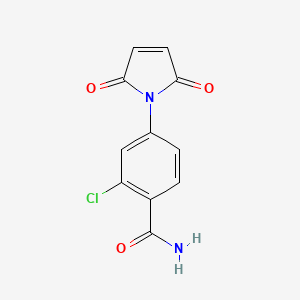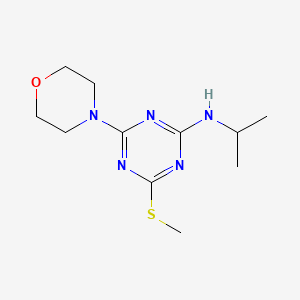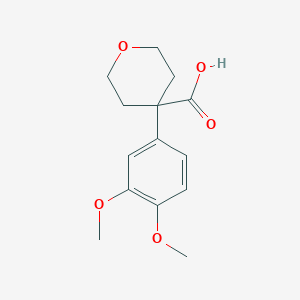
2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione, also known as MBID, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. MBID is a derivative of isoindole, which is a heterocyclic compound commonly found in natural products and pharmaceuticals. In
Wirkmechanismus
The mechanism of action of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, studies have shown that 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione are varied and depend on the specific biological system being studied. In cancer cells, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, by disrupting the cell cycle and inhibiting DNA synthesis. In neurodegenerative diseases, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to reduce the formation of amyloid plaques and improve cognitive function. In materials science, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to form stable thin films with high charge carrier mobility, making it a promising candidate for the development of electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its high purity and stability, as well as its potential applications in various fields such as medicine and materials science. However, the limitations of using 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione. In medicine, further research is needed to fully understand the mechanism of action of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione and its potential applications as an anti-cancer and neuroprotective agent. In materials science, further research is needed to optimize the properties of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione-based organic semiconductors for the development of high-performance electronic devices. Additionally, the development of new synthetic methods for 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione and its derivatives could lead to the discovery of novel compounds with even greater potential for scientific research and applications.
Synthesemethoden
The synthesis of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-methoxybiphenyl-3-carboxylic acid with isatoic anhydride in the presence of a catalyst such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields such as medicine, materials science, and organic electronics. In medicine, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its ability to modulate the activity of enzymes involved in the formation of amyloid plaques.
In materials science, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been explored as a building block for the development of organic semiconductors, with studies demonstrating its ability to form stable thin films with high charge carrier mobility. These properties make 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione a promising candidate for the development of electronic devices such as organic solar cells and field-effect transistors.
Eigenschaften
IUPAC Name |
2-(2-methoxy-5-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-19-12-11-15(14-7-3-2-4-8-14)13-18(19)22-20(23)16-9-5-6-10-17(16)21(22)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHXTCJSSXDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-phenylphenyl)isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5812209.png)
![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)
![N-(2,3-dimethylphenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B5812224.png)




![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5812266.png)


![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)
